molecular formula C23H17ClN2O4 B11701712 ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate

ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate

Cat. No.: B11701712
M. Wt: 420.8 g/mol
InChI Key: KXZNPOHPNPVSJJ-GHRIWEEISA-N
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Description

Ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a cyanopropenoyl moiety

Chemical Reactions Analysis

Ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .

Comparison with Similar Compounds

Ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

ethyl 4-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-5-9-19(10-6-16)26-22(27)17(14-25)13-20-11-12-21(30-20)15-3-7-18(24)8-4-15/h3-13H,2H2,1H3,(H,26,27)/b17-13+

InChI Key

KXZNPOHPNPVSJJ-GHRIWEEISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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